1-Fluoro-2-iodo-5-methyl-4-nitrobenzene chemical structure and properties
1-Fluoro-2-iodo-5-methyl-4-nitrobenzene chemical structure and properties
Title: 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene: Structural Dynamics, Orthogonal Reactivity, and Synthetic Protocols in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, heavily substituted halogenated nitrobenzenes serve as critical programmable scaffolds. 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene (CAS: 259860-34-9) is a highly specialized tetrasubstituted benzene derivative. Its strategic importance lies in its orthogonal reactivity profile, allowing for sequential, site-specific functionalization. This compound has emerged as a vital building block in the synthesis of complex bicyclic heterocycles, most notably in the development of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors—a highly targeted class of therapeutics in oncology[1][2].
This whitepaper provides a comprehensive technical guide to the physicochemical properties, structural rationale, and validated synthetic methodologies associated with this compound.
Physicochemical Properties & Molecular Identity
Accurate characterization is the first step in any self-validating experimental workflow. Below is the consolidated physicochemical data for 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene[3][4].
| Property | Value |
| IUPAC Name | 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene |
| CAS Number | 259860-34-9 |
| Molecular Formula | C₇H₅FINO₂ |
| Molecular Weight | 281.02 g/mol |
| SMILES | O=C=C(F)C(I)=C1)[O-] |
| Physical State | Solid (Off-white to pale yellow) |
| Storage Conditions | 2–8°C, desiccated, protected from light |
Structural Analysis & Orthogonal Reactivity Profile
The true value of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene lies in the causality of its substitution pattern. The tetrasubstituted ring is not random; it is designed for controlled, sequential derivatization.
-
C2 Iodine (Cross-Coupling Hub): The carbon-iodine bond is the weakest in the molecule, making it the primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).
-
C1 Fluorine (SNAr Electrophile): Fluorine is a poor leaving group in standard aliphatic chemistry but an excellent leaving group in Nucleophilic Aromatic Substitution (SₙAr). Here, the C1 fluorine is highly activated by the strong electron-withdrawing nitro group at the para position (C4), allowing for rapid displacement by amines or thiols under mild basic conditions.
-
C4 Nitro Group (Latent Amine): The nitro group serves a dual purpose. Initially, it activates the ring for SₙAr. Post-substitution, it can be seamlessly reduced (via Pd/C/H₂ or Fe/HCl) to an aniline, setting the stage for subsequent cyclization into benzimidazoles or indoles.
-
C5 Methyl Group (Steric Tuning): The methyl group provides a localized steric bulk that restricts the rotation of adjacent substituents, a critical factor in locking the bioactive conformation of target drug molecules (such as PRMT5 inhibitors)[5].
Orthogonal reactivity profile of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene functional groups.
De Novo Synthesis: The Sandmeyer Protocol
The synthesis of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene is typically achieved via a Sandmeyer-type iodination starting from 2-fluoro-4-methyl-5-nitroaniline [5][6]. The structural mapping is perfectly conserved: the amine at the C1 position of the precursor is transformed into the C2 iodine of the product (due to IUPAC renumbering rules prioritizing fluorine).
Below is the field-proven, step-by-step protocol utilized in pharmaceutical settings, annotated with the causality behind each experimental choice to ensure a self-validating workflow.
Step 1: Diazotization
-
Action: Suspend 2-fluoro-4-methyl-5-nitroaniline (2.0 g, 11.75 mmol) in concentrated HCl (6.15 mL, 73.8 mmol) and cool the mixture to strictly 0°C using an ice-brine bath.
-
Causality: The high concentration of strong acid protonates the aniline, bringing it into solution, and generates the active nitrosonium ion (NO⁺) from the nitrite salt.
-
-
Action: Prepare a solution of sodium nitrite (0.884 g, 12.81 mmol) in cold water (4 mL). Add this dropwise to the aniline suspension.
-
Causality: Diazotization is highly exothermic. Dropwise addition prevents thermal spikes. Maintaining 0°C is critical; above 5°C, the resulting diazonium salt will rapidly hydrolyze into an unwanted phenol byproduct.
-
Step 2: Intermediate Validation & Filtration
-
Action: Stir the reaction mixture at 0°C for 15 minutes, then rapidly filter the cold mixture through a cotton pad into a pre-chilled receiving flask.
-
Causality: This is a self-validating step. A successful diazotization yields a clear, homogeneous solution of the diazonium salt. The cotton pad removes any unreacted starting material or insoluble impurities that would otherwise contaminate the subsequent radical reaction.
-
Step 3: Iodination via SₙAr Radical Mechanism
-
Action: Slowly pour the cold diazonium filtrate into a vigorously stirred solution of potassium iodide (6.83 g, 41.1 mmol) in water (25 mL) maintained at 0°C.
-
Causality: The iodide ion acts as both a nucleophile and a single-electron reducing agent. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, vigorously evolving nitrogen gas (N₂). Slow addition prevents the reaction from foaming over.
-
-
Action: Remove the ice bath and allow the mixture to warm to 25°C, stirring for 16 hours.
-
Causality: The initial reaction forms a diazonium triiodide complex. Extended stirring at room temperature provides the activation energy necessary to completely collapse this complex into the final aryl iodide.
-
Step 4: Workup and Purification
-
Action: Dilute the reaction mixture with ethyl acetate (75 mL). Separate the layers, wash the organic layer sequentially with water and brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Causality: Ethyl acetate selectively partitions the highly lipophilic product into the organic phase, leaving excess KI, KCl, and acidic residues in the aqueous phase.
-
-
Action: Filter the drying agent, concentrate the solvent in vacuo, and purify the crude residue via flash column chromatography (gradient elution: 0 to 1% ethyl acetate in petroleum ether).
-
Causality: The target compound is highly non-polar. Elution at a mere 1% ethyl acetate confirms the successful installation of the halogens and the absence of polar impurities (like unreacted aniline or phenol byproducts). This protocol typically affords the product as an off-white solid in ~34.5% yield[5].
-
Workflow for the Sandmeyer synthesis of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene.
Application in Oncology: PRMT5 Inhibitor Scaffolds
The overexpression of Protein Arginine Methyltransferase 5 (PRMT5) is heavily linked to carcinogenesis and decreased patient survival in various human malignancies. PRMT5 mediates the transcriptional repression of tumor suppressor genes (e.g., p53, RB-1) and the upregulation of oncogenes[2].
1-Fluoro-2-iodo-5-methyl-4-nitrobenzene is a foundational precursor in the synthesis of substituted bicyclic heterocyclic compounds that act as potent PRMT5 inhibitors[1][5]. By leveraging the orthogonal reactivity outlined in Section 3, medicinal chemists utilize the C2 iodine to attach complex biaryl systems via Suzuki coupling, and subsequently utilize the C1 fluorine to cyclize the molecule into a functionalized indole or benzimidazole core. The C5 methyl group ensures the final molecule adopts the precise dihedral angle required to fit into the PRMT5 active site.
Safety, Handling, and Storage
As with all halogenated nitroaromatics, strict laboratory safety protocols must be observed. The compound falls under several GHS hazard classifications[7][8]:
-
Acute Toxicity: Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).
-
Irritation: Causes severe skin irritation (H315) and serious eye irritation (H319).
-
Target Organ Toxicity: May cause respiratory irritation (H335).
Handling: All synthetic steps, particularly the diazotization and SₙAr reactions, must be conducted in a certified chemical fume hood. Wear standard PPE including nitrile gloves, safety goggles, and a lab coat. Storage: Store the purified compound in a tightly sealed amber vial at 2–8°C. The carbon-iodine bond is susceptible to homolytic cleavage upon prolonged exposure to UV light, which will degrade the compound and release elemental iodine (turning the solid pink/purple).
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10539733 & CID 68001 (Related Halogenated Nitrobenzenes)." PubChem. URL:[Link]
- US Patent Office. "US20210163486A1 - Substituted bicyclic heterocyclic compounds as prmt5 inhibitors." Google Patents.
- European Patent Office. "EP3724190B1 - SUBSTITUTED BICYCLIC HETEROCYCLIC COMPOUNDS AS PRMT5 INHIBITORS." Google Patents.
Sources
- 1. US20210163486A1 - Substituted bicyclic heterocyclic compounds as prmt5 inhibitors - Google Patents [patents.google.com]
- 2. WO2019116302A1 - Substituted bicyclic heterocyclic compounds as prmt5 inhibitors - Google Patents [patents.google.com]
- 3. 259860-34-9|1-Fluoro-2-iodo-5-methyl-4-nitrobenzene|BLD Pharm [bldpharm.com]
- 4. 1-Fluoro-2-iodo-5-methyl-4-nitro-benzene | 259860-34-9 [sigmaaldrich.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 1-Fluoro-2-iodo-4-nitrobenzene | C6H3FINO2 | CID 10539733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzene, 1-fluoro-2-methyl-4-nitro- | C7H6FNO2 | CID 68001 - PubChem [pubchem.ncbi.nlm.nih.gov]
